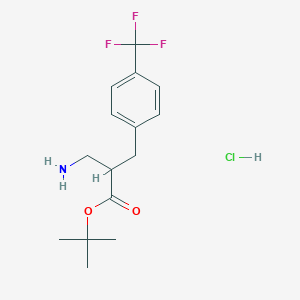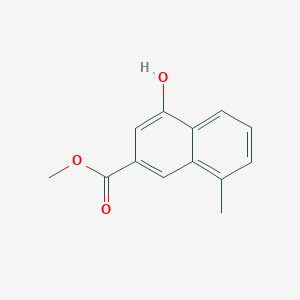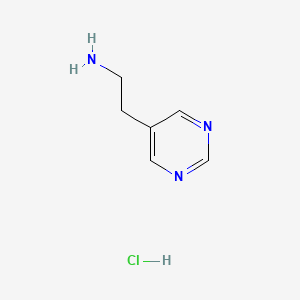
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate, also known as 4-Fluorobenzyl-3-methylpyrazole-5-carboxylate, is a chemical compound with a variety of uses. It is a white crystalline solid that is soluble in methanol, ethanol, and water. It has a melting point of around 180°C and a boiling point of around 314°C. This compound has been used for a variety of applications, including as a pharmaceutical intermediate, as a catalyst, and as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of new compounds, and as a pharmaceutical intermediate. It has also been used as a ligand in the synthesis of coordination complexes and as a reagent in the synthesis of heterocyclic compounds.
Mecanismo De Acción
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate is a ligand that binds to metal ions to form coordination complexes. These complexes are then used in a variety of reactions, such as catalyzing organic reactions and forming heterocyclic compounds. The compound also acts as a reagent in organic synthesis, allowing for the formation of new compounds.
Biochemical and Physiological Effects
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate is not known to have any significant biochemical or physiological effects. The compound is not known to be toxic or to have any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate is a useful reagent in organic synthesis and can be used in a variety of laboratory experiments. The compound is relatively inexpensive and easy to obtain. It is also soluble in a variety of organic solvents, making it easy to work with. However, the compound has a relatively low boiling point, so it should be handled with care to avoid losses due to evaporation.
Direcciones Futuras
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate has potential for use in a variety of applications, including as a pharmaceutical intermediate, as a catalyst, and as a reagent in organic synthesis. Further research is needed to explore the potential of this compound in these areas. Additionally, research is needed to explore the potential of this compound as a ligand in the synthesis of coordination complexes and as a reagent in the synthesis of heterocyclic compounds. Finally, further research is needed to explore the potential of this compound as an additive or catalyst in industrial processes.
Métodos De Síntesis
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate can be synthesized by reacting 4-fluorobenzaldehyde with methylhydrazine in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol at a temperature of around 80°C. The resulting product is a white solid which can be purified by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
methyl 2-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-9-7-12(13(17)18-2)16(15-9)8-10-3-5-11(14)6-4-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHBSWORYQPQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)OC)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-fluorobenzyl)-3-methyl-1h-pyrazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

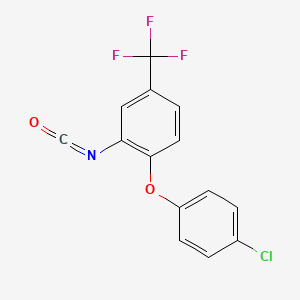
![2-[(Pentafluoroethylthio)methyl]pyrrolidine, 98%](/img/structure/B6338788.png)

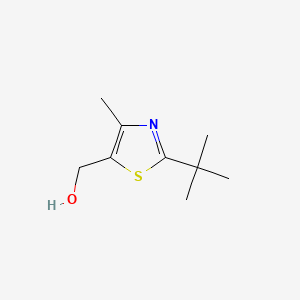



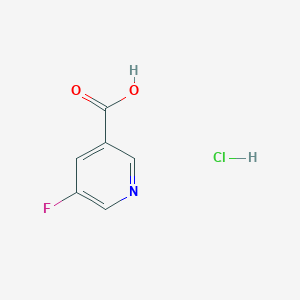
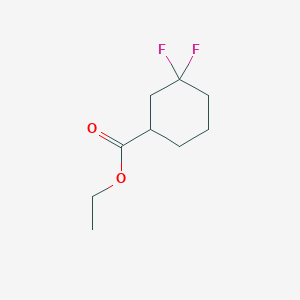
![Methyl 2-bromobenzo[d]thiazole-5-carboxylate, 95%](/img/structure/B6338862.png)
